molecular formula C12H13F3N2 B13718667 3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine

3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine

Cat. No.: B13718667
M. Wt: 242.24 g/mol
InChI Key: QRJYHBNZSGDLDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This method is advantageous due to its use of easy-to-handle, cheap, and low-toxic reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of environmentally friendly and cost-effective reagents such as CF3SO2Na would be preferred to ensure sustainability and economic viability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can participate in oxidative reactions, potentially forming more complex structures.

    Reduction: Reduction reactions can modify the indole ring or the trifluoromethyl group.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution reactions could introduce new functional groups to the compound.

Scientific Research Applications

3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby exerting its effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine is unique due to the combination of the indole structure and the trifluoromethyl group, which imparts enhanced stability, polarity, and bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

3-[4-(trifluoromethyl)-1H-indol-3-yl]propan-1-amine

InChI

InChI=1S/C12H13F3N2/c13-12(14,15)9-4-1-5-10-11(9)8(7-17-10)3-2-6-16/h1,4-5,7,17H,2-3,6,16H2

InChI Key

QRJYHBNZSGDLDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CCCN)C(F)(F)F

Origin of Product

United States

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